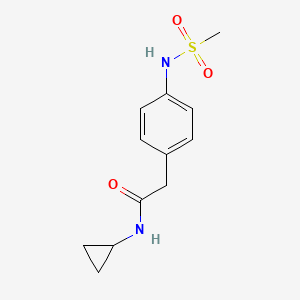![molecular formula C21H20N2O3S B6542974 N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide CAS No. 1060225-85-5](/img/structure/B6542974.png)
N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide” is a complex organic compound. It contains a cyclopropyl group, a naphthalene moiety, a sulfonamide group, and an acetamide group . The compound is likely to have significant chemical and biological properties due to the presence of these functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The naphthalene moiety would provide a planar, aromatic component to the molecule, while the cyclopropyl group would introduce a three-membered ring structure . The sulfonamide and acetamide groups would likely be involved in hydrogen bonding .Chemical Reactions Analysis
The compound would likely undergo a variety of chemical reactions, depending on the conditions and reagents used. The naphthalene moiety could undergo electrophilic aromatic substitution reactions , while the sulfonamide group could participate in reactions with electrophiles . The cyclopropyl group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the naphthalene moiety could contribute to its hydrophobicity and its potential to participate in π-π stacking interactions . The sulfonamide and acetamide groups could contribute to its solubility in polar solvents and its potential to form hydrogen bonds .Scientific Research Applications
Dihydrofolate Reductase (DHFR) Inhibitors
Sulfonamide derivatives, such as N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide, have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors . DHFR is a key enzyme involved in the synthesis of nucleotides, and its inhibition can lead to antimicrobial and antitumor activities .
Antimicrobial Activity
Sulfonamides conjugated with acetamide fragments exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
These compounds have shown significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . This suggests their potential use in cancer treatment .
Antifungal Activity
Sulfonamides have a broad spectrum of biological activities, which includes antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Hypoglycemic Activity
Sulfonamides also exhibit hypoglycemic activity , which could be beneficial in the treatment of diabetes .
Anti-inflammatory Activity
Compounds with acetamide linkage exhibit anti-inflammatory activity , which could be beneficial in the treatment of various inflammatory diseases .
Urease Inhibitory Activity
The acetamide functional group is responsible for urease inhibitory activities . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. Its inhibition can be useful in the treatment of various diseases, including urinary tract infections and peptic ulcers .
Platelet Aggregation Inhibitory Activity
The acetamide functional group is also responsible for platelet aggregation inhibitory activity . This could be beneficial in the prevention of blood clots .
properties
IUPAC Name |
N-cyclopropyl-2-[4-(naphthalen-1-ylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(22-17-12-13-17)14-15-8-10-18(11-9-15)23-27(25,26)20-7-3-5-16-4-1-2-6-19(16)20/h1-11,17,23H,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAVQALQHPBWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)
![2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542903.png)
![2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542910.png)
![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542918.png)

![N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542934.png)
![2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide](/img/structure/B6542942.png)
![N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542958.png)
![N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide](/img/structure/B6542965.png)
![N-cyclopropyl-2-[4-(propane-2-sulfonamido)phenyl]acetamide](/img/structure/B6542971.png)
![N-cyclopropyl-2-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542975.png)
![N-cyclopropyl-2-[4-(4-methoxy-3,5-dimethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542977.png)
![N-[4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B6542982.png)
![N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542988.png)